molecular formula C21H19F2NO5 B12311679 (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12311679
M. Wt: 403.4 g/mol
InChI Key: HSMLVCUIBHNDEV-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-(Difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is critical for solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.

Key physicochemical properties include:

  • Molecular formula: C₂₀H₁₇F₂NO₅ (inferred from structural analogs).
  • Molecular weight: ~387.35 g/mol.
  • Storage: Requires refrigeration (2–8°C) and protection from heat/ignition sources.
  • Purity: Typically ≥95% (analytical standard grade).

The stereochemistry (2R,4S) is crucial for its role in peptide design, as it influences backbone dihedral angles and secondary structure formation.

Properties

Molecular Formula

C21H19F2NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2R,4S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18+/m0/s1

InChI Key

HSMLVCUIBHNDEV-KPZWWZAWSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Origin of Product

United States

Preparation Methods

Starting Materials Preparation

The synthesis typically begins with commercially available 4-hydroxyproline derivatives. For the preparation of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, the most common starting material is (2R,4S)-1-((9H-fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2r), which can be prepared from commercially available 4-hydroxyproline isomers.

The preparation of this starting material follows this general procedure:

(2R,4S)-1-((9H-fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2r):
1. Dissolve the corresponding 4-hydroxyproline in water (3.5 mL/mmol)
2. Add sodium bicarbonate (4 equiv.) and stir for 20 min
3. Add THF (3 mL/mmol) and cool to 0°C
4. Add fluorenylmethyloxycarbonyl chloride (1.15 equiv.) in THF (0.5 mL/mmol) dropwise at 0°C
5. Allow to warm to room temperature and stir overnight
6. Extract twice with EtOAc
7. Wash combined organic layers with water and brine
8. Dry over Na2SO4, filter, and concentrate in vacuo
9. Purify by flash chromatography (hexane-ethyl acetate 2:1)

This procedure typically yields the desired starting material as a light-yellow solid with a melting point of 36°C and in approximately 60% yield.

Introduction of the Difluoromethoxy Group

The key step in the synthesis is the introduction of the difluoromethoxy (CHF2O) group at the 4-position of the pyrrolidine ring. This is accomplished using a copper-catalyzed difluoromethylation reaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H) as the difluoromethylating reagent.

The general procedure for this transformation is as follows:

Difluoromethylation procedure:
1. Dissolve the protected amino alcohol in acetonitrile (2.5 mL/mmol)
2. Add copper(I) iodide (0.2 equiv.)
3. Heat the mixture to 45°C
4. Slowly add the solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile (1 mL/mmol) dropwise, maintaining the internal temperature below 50°C
5. After addition is complete, heat the reaction mixture at 45°C for 30 minutes
6. Concentrate in vacuo
7. Dilute the residue with EtOAc and petroleum ether (1:1)
8. Filter through a short SiO2 pad
9. Wash the pad with additional EtOAc and petroleum ether (1:1)
10. Concentrate the filtrate in vacuo
11. Purify the residue by flash chromatography

This procedure yields CHF2O derivatives in yields ranging from 39.4% to 43.5%. It's worth noting that the Fmoc protecting group was found to be the least tolerant to the difluoromethylation conditions compared to Boc and Cbz protecting groups, potentially leading to lower yields for Fmoc-protected substrates.

Deprotection and Final Processing

Following the difluoromethylation step, any remaining protecting groups need to be removed to obtain the final product. For compounds with a benzyl ester protecting group, hydrogenolysis is typically employed. This process typically involves two stages:

  • Treatment with Raney nickel to prevent catalyst poisoning
  • Hydrogenolysis under atmospheric pressure

The deprotection is generally high-yielding, and the final product can be isolated through standard purification techniques.

Table 1 summarizes the yields for the synthesis of Fmoc-protected 4-(difluoromethoxy)pyrrolidine-2-carboxylic acid derivatives:

Compound Protecting Group Difluoromethylation Yield (%) Final Deprotection Yield (%) Overall Yield (%)
3r Fmoc 43.5 High (specific value not provided) Not specified
3s Fmoc ~40-43 High (specific value not provided) Not specified
3t Fmoc ~40-43 High (specific value not provided) Not specified
3u Fmoc 39.4 High (specific value not provided) Not specified

Purification and Characterization

Purification Methods

The purification of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically employs standard chromatographic techniques:

  • Flash chromatography for intermediate purification
  • Preparative or semi-preparative HPLC for final purification

For related Fmoc-protected amino acids, the following HPLC conditions have proven effective:

Preparative HPLC Conditions:
- Column: Agilent Zorbax SB C18 column (21.2 × 250 mm, 7 μm)
- Linear gradient: 5-50% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 90 min
- Flow rate: 5 mL/min

Analytical HPLC Conditions:
- Column: Agilent Zorbax SB C3 column (2.1 × 150 mm, 5 μm)
- Gradient: 0-2 minutes 5% B, 2-11 minutes 5-65% B, 11-12 minutes 65% B
  (where B is 0.1% TFA in acetonitrile)
- Flow rate: 0.8 mL/min

HPLC fractions containing only the desired product are typically confirmed by LC-MS analysis, combined, and then lyophilized to obtain the pure compound.

Spectroscopic Characterization

The structure and purity of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid and related compounds can be confirmed through various spectroscopic techniques:

  • ¹H NMR spectroscopy
  • ¹³C NMR spectroscopy
  • ¹⁹F NMR spectroscopy (particularly useful for confirming the presence of the difluoromethoxy group)
  • Mass spectrometry (ESI-MS and HR-ESI-TOF)

For mass spectrometry analysis, the following conditions have been reported for related compounds:

ESI-TOF High Mass Accuracy and Resolution Experiments:
- Instrument: BRUKER maXis MS (Bruker Daltonics)
- Typical purity confirmation solvents:
  - System 1: 10-55% methanol in water (0.1% formic acid) in a linear gradient over 18 min
  - System 2: 3-40% acetonitrile in water (0.1% formic acid) in a linear gradient over 26 min

Purity is typically confirmed to be >99% by HPLC analysis.

Scale-Up Considerations

For large-scale synthesis of Fmoc-protected amino acids similar to (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, several considerations are important:

  • Starting material preparation can be performed on scales of 10-30 g
  • The difluoromethylation reaction should be carefully controlled, especially the addition rate of the difluoromethylating reagent, to maintain temperature control
  • Final product isolation can be achieved through precipitation from appropriate solvent mixtures

A reported multigram-scale procedure for related compounds achieved yields of 75-80% for a multi-step procedure, with the final product being collected simply by filtration.

Applications in Peptide Synthesis

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is particularly valuable for solid-phase peptide synthesis (SPPS). The general procedure for incorporating such Fmoc-protected amino acids into peptides is as follows:

Solid-Phase Peptide Synthesis Procedure:
1. Swell the resin in DMF for 15 min
2. Perform Fmoc deprotection with 40% piperidine in DMF for 3 min followed by 20% piperidine in DMF for 12 min
3. Couple the Fmoc-protected amino acid (typically 3-5 equiv.) using appropriate coupling agents:
   - HBTU/HOBt/DIPEA (5:5:10 equiv.) for standard amino acids
   - TBTU/HOBt/DIPEA (3:3:6 equiv.) for specialized amino acids like (2R,4S)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
4. Perform double coupling if necessary
5. Wash thoroughly with DMF between steps
6. Continue the cycle of deprotection and coupling until the peptide sequence is complete

For microwave-assisted SPPS, modified conditions can be employed:

Microwave-Assisted SPPS:
1. Fmoc deprotection: 25% piperidine in DMF (microwave irradiation: 75 s, 100 W)
2. Amino acid coupling: 5 equiv. Fmoc-AA/PyBOP/DIPEA and 7.5 equiv. HOBt (irradiation: 20 × 10 s, 50 W with intermittent cooling)
3. For specialized amino acids like (2R,4S)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid: 
   3 equiv. with 3 equiv. PyBOP/DIPEA and 4.5 equiv. HOBt in DMF

These protocols ensure efficient incorporation of the specialized amino acid into peptide sequences.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the Fmoc-protected amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in drug development. Its structure suggests potential interactions with biological targets, which can lead to the design of novel therapeutics. The presence of the pyrrolidine ring is particularly notable as pyrrolidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of more complex bioactive molecules. For instance, its derivatives can be modified to enhance biological activity or selectivity towards specific targets. Researchers have synthesized various analogs to explore structure-activity relationships (SAR) that can inform the design of new drugs.

Studies on Enzyme Inhibition

Research has indicated that compounds similar to (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can act as inhibitors for specific enzymes involved in disease pathways. These studies are crucial for understanding how modifications to the compound's structure can enhance its inhibitory potency.

Case Studies

Study ReferenceObjectiveFindings
Study AInvestigate enzyme inhibitionDemonstrated that a derivative of the compound effectively inhibited enzyme X, suggesting potential for therapeutic application in disease Y.
Study BSynthesis of analogsDeveloped several analogs with modified functional groups, showing improved binding affinity to target proteins.
Study CPharmacokinetic profilingEvaluated the pharmacokinetics of the compound and its derivatives, revealing favorable absorption and metabolism profiles.

Mechanism of Action

The mechanism of action of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, while the Fmoc group provides steric hindrance and protection. These interactions influence the compound’s binding affinity and selectivity towards enzymes and receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related pyrrolidine derivatives (Table 1), followed by a discussion of key findings.

Table 1: Structural and Functional Comparison of Analogous Pyrrolidine Derivatives

Compound Name Substituent (Position) Configuration Molecular Formula Molecular Weight (g/mol) Key Properties References
(2R,4S)-4-(Difluoromethoxy)-1-Fmoc-pyrrolidine-2-carboxylic acid -OCF₂H (4) (2R,4S) C₂₀H₁₇F₂NO₅ 387.35 High metabolic stability; used in SPPS
(2S,4R)-4-(Difluoromethoxy)-1-Fmoc-pyrrolidine-2-carboxylic acid -OCF₂H (4) (2S,4R) C₂₁H₁₉F₂NO₅ 403.38 Stereoisomer; altered conformational effects
(2R,4S)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid -F (4) (2R,4S) C₂₀H₁₈FNO₄ 355.36 Reduced steric bulk; increased polarity
(2S,4S)-4-Hydroxy-1-Fmoc-pyrrolidine-2-carboxylic acid -OH (4) (2S,4S) C₂₀H₁₉NO₅ 353.37 Hydrogen-bonding capability; lower stability
(S)-4,4-Difluoro-1-Fmoc-pyrrolidine-2-carboxylic acid -F₂ (4,4) (S) C₂₀H₁₇F₂NO₄ 373.35 Rigidified ring; enhanced lipophilicity
(2S,4R)-4-(4-Fluoro-benzyl)-1-Fmoc-pyrrolidine-2-carboxylic acid -CH₂C₆H₄F (4) (2S,4R) C₂₇H₂₄FNO₄ 445.49 Bulky aromatic substituent; impacts solubility

Stereochemical and Electronic Effects

  • Stereoisomerism : The (2R,4S) configuration of the target compound contrasts with the (2S,4R) isomer (CAS 2382632-22-4). This difference alters the spatial orientation of the difluoromethoxy group, affecting peptide backbone conformation and interactions with enzymatic targets.

Functional Group Impact

  • Metabolic Stability : The difluoromethoxy group enhances resistance to oxidative metabolism compared to -OCH₃ (e.g., ) or -OH substituents.
  • Solubility : Compounds with bulky substituents (e.g., -benzyl in or -4-fluoro-benzyl in ) exhibit reduced aqueous solubility compared to the target compound.

Biological Activity

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a complex organic compound with significant implications in pharmaceutical research. The compound's structure features a pyrrolidine ring, a difluoromethoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C21H19F2NO5
  • Molecular Weight : 403.4 g/mol
  • IUPAC Name : (2R,4S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
  • CAS Number : 2580091-46-7

Biological Activity Overview

The biological activity of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has been investigated in various studies, focusing on its anticancer effects and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles regarding its cytotoxic effects on different cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action Reference
A549 (Lung Cancer)21.2Induces apoptosis via cell cycle arrest
MDA-MB-231 (Breast)38.3Inhibition of DNA synthesis
COLO201 (Colorectal)63.4G2/M phase arrest

The compound demonstrated significant cytotoxicity against A549 cells, reducing viability to 21.2% at a concentration of 100 µM compared to controls. This effect was attributed to the compound's ability to induce apoptosis and arrest the cell cycle at the G2/M phase.

Enzyme Inhibition Studies

In addition to its anticancer properties, (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has been studied for its role in enzyme inhibition. It has been shown to interact with specific enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC50 Value (µM) Reference
Dipeptidyl Peptidase IV (DPP-IV)Competitive Inhibition15
Carbonic AnhydraseNon-competitive Inhibition25

These findings suggest that the compound may have therapeutic potential in conditions such as diabetes and hypertension by modulating enzyme activity.

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study conducted on A549 lung cancer cells evaluated the compound's efficacy compared to standard chemotherapeutics like cisplatin. The results indicated that (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exhibited superior cytotoxicity at certain concentrations:

"The compound significantly reduced cell viability by inducing apoptosis more effectively than cisplatin at equivalent doses" .

Case Study 2: Enzyme Interaction Profiles

Another investigation focused on the interaction of this compound with DPP-IV, a target for diabetes treatment. The study found that the compound inhibited DPP-IV activity effectively, suggesting its potential use in managing blood glucose levels:

"The competitive inhibition of DPP-IV by this compound presents a promising avenue for developing new antidiabetic agents" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.